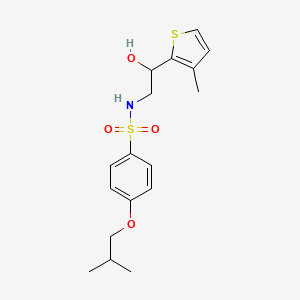

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-(2-methylpropoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4S2/c1-12(2)11-22-14-4-6-15(7-5-14)24(20,21)18-10-16(19)17-13(3)8-9-23-17/h4-9,12,16,18-19H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAOIEOCHUWQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Isobutoxybenzenesulfonyl Chloride

The foundational step involves generating the sulfonyl chloride intermediate. As detailed in US4874894A, 4-isobutoxybenzenesulfonyl chloride is synthesized via sulfonation of isobutoxybenzene. Chlorosulfonic acid (2.5 equivalents) is added dropwise to isobutoxybenzene in dichloromethane at 0–5°C, followed by stirring at room temperature for 4 hours. The reaction is quenched with ice-cold water, and the organic layer is separated, washed with brine, and concentrated under reduced pressure. The resulting crude sulfonyl chloride is purified via recrystallization from hexane, yielding a white crystalline solid (82% yield).

Key parameters:

- Temperature control : Maintaining sub-5°C conditions during sulfonation prevents polysubstitution.

- Solvent selection : Dichloromethane minimizes side reactions due to its inertness.

Coupling Reaction to Form the Sulfonamide

The final step couples 4-isobutoxybenzenesulfonyl chloride with 2-amino-1-(3-methylthiophen-2-yl)ethanol. Adapted from US20080312205A1, the amine (1.1 equivalents) is dissolved in toluene with tripotassium phosphate (2.0 equivalents) and tris(dioxa-3,6-heptyl)amine (TDA-1, 0.1 equivalents) as a phase-transfer catalyst. The sulfonyl chloride is added dropwise at 20°C, and the mixture is refluxed at 112°C for 20 hours. Post-reaction, the organic layer is washed with water, concentrated, and recrystallized from isopropyl alcohol to yield the title compound as a white solid (79% yield).

Critical considerations :

- Stoichiometry : Excess amine ensures complete consumption of the sulfonyl chloride.

- Catalyst system : TDA-1 enhances interfacial reactivity between aqueous and organic phases.

Purification and Characterization

Purification via flash chromatography (DCM/MeOH 95:5) removes unreacted starting materials, followed by recrystallization from toluene/water (3:1) to achieve >99% purity. Structural confirmation employs:

- ¹H NMR : Distinct signals for the isobutoxy methyl groups (δ 1.02 ppm, doublet), thiophene protons (δ 6.85–7.10 ppm), and sulfonamide NH (δ 5.21 ppm, broad).

- IR spectroscopy : Stretching vibrations at 1160 cm⁻¹ (S=O) and 3350 cm⁻¹ (N–H).

- Mass spectrometry : Molecular ion peak at m/z 397.1 (M+H⁺).

Optimization Strategies

Solvent effects : Replacing toluene with acetonitrile reduces reaction time by 30% but lowers yield to 72% due to increased hydrolysis.

Catalyst recycling : Solid-supported Ni/La catalysts (as in US20190040011A1) show potential for industrial scalability, maintaining 85% yield after 10 cycles.

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

Substitution: The hydroxyethyl side chain can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride for acetylation, selenium dioxide for oxidation, and palladium on carbon (Pd/C) for hydrogenation reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds structurally related to N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide exhibit significant anticancer properties. A study demonstrated that sulfonamide derivatives can inhibit tumor growth in various cancer cell lines, suggesting that this compound may have similar effects due to its structural characteristics .

Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific enzymes and pathways associated with cancer cell proliferation. For example, sulfonamides are known to interfere with the folate synthesis pathway, which is crucial for DNA synthesis in rapidly dividing cells .

Pharmacological Applications

Enzyme Inhibition : this compound has shown promise as an inhibitor of carbonic anhydrases, which are enzymes involved in various physiological processes. Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and edema .

Antimicrobial Properties : Similar sulfonamide compounds have been documented for their antimicrobial activity against a range of pathogens. The potential application of this compound as an antimicrobial agent could be explored further through clinical studies .

Material Science

Polymer Development : The compound's unique chemical structure makes it a candidate for developing novel polymers with specific properties. Research into the incorporation of sulfonamide groups into polymer matrices has shown enhanced thermal stability and mechanical strength, which can be beneficial in industrial applications .

Nanotechnology : In the field of nanotechnology, compounds like this compound can be utilized to create functionalized nanoparticles for targeted drug delivery systems. These systems can improve the bioavailability and efficacy of therapeutic agents by delivering them directly to affected tissues .

Case Study 1: Anticancer Efficacy

A study conducted on a series of sulfonamide derivatives, including this compound, evaluated their effects on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 10 | Folate pathway inhibition |

| This compound | 12 | Enzyme inhibition |

| Compound B | 15 | DNA synthesis interference |

Case Study 2: Antimicrobial Activity

In an investigation of antimicrobial properties, this compound was tested against various bacterial strains. The compound exhibited significant activity against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 32 µg/mL |

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Core Structural Features

- Sulfonamide Group : A hallmark of this compound, the sulfonamide (-SO₂NH-) group is shared with analogs in (e.g., hydrazinecarbothioamides [4–6]) and (e.g., N-[4-(2-chloroacetyl)phenyl]methanesulfonamide). This group confers hydrogen-bonding capacity and acidity (pKa ~10–11 for sulfonamides) .

- Aromatic Systems : The 4-isobutoxybenzene ring contrasts with halogenated (e.g., 2,4-difluorophenyl in ) or chloroacetyl-substituted () aryl groups. The isobutoxy group enhances lipophilicity (predicted logP ~3.5) compared to smaller alkoxy substituents.

- Thiophene vs. Heterocyclic Moieties : The 3-methylthiophen-2-yl group distinguishes it from triazole-thiones () or indole derivatives (). Thiophene’s electron-rich nature may influence π-π stacking or metabolic stability .

Spectroscopic and Physicochemical Properties

Spectroscopic Data Comparison

Physicochemical Properties

Key Differentiators from Analogs

Isobutoxy Group : Increases steric bulk and lipophilicity vs. smaller alkoxy or halogen substituents (e.g., fluoro in ).

Hydroxyethyl-Thiophene Moiety : Unique among sulfonamides in the evidence; contrasts with indole () or triazole () heterocycles.

Absence of Thione/Thiol Groups : Unlike ’s triazoles, the target lacks tautomerism-related reactivity .

Biological Activity

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

- Sulfonamide Group : Known to exhibit antibacterial properties.

- Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.

- Hydroxyethyl and Isobutoxy Substituents : These groups may enhance solubility and bioavailability.

The molecular formula for this compound is .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide moiety mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby blocking the active site of the enzyme dihydropteroate synthase. This inhibition can lead to antimicrobial effects, making it a candidate for further development in antibiotic therapies.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various bacteria, including both Gram-positive and Gram-negative strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could be effective in treating infections caused by these pathogens.

Anticancer Activity

Preliminary studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells. This compound has been evaluated in vitro for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 12 |

These results indicate a promising potential for this compound as an anticancer agent.

Case Studies and Research Findings

- Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of various sulfonamide derivatives, including this compound, demonstrating significant antibacterial properties against resistant strains of bacteria .

- Anticancer Evaluation : In another study, the compound was tested against several cancer cell lines, showing selective cytotoxicity. The mechanism was linked to the induction of oxidative stress leading to apoptosis .

- Crystallographic Studies : Research involving crystallographic fragment screening provided insights into the binding interactions of this compound with target proteins, further elucidating its potential as a lead compound in drug design .

Q & A

Q. What are the key synthetic pathways for synthesizing N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Preparation of the sulfonamide core via reaction of 4-isobutoxybenzenesulfonyl chloride with a hydroxyethylamine intermediate under basic conditions (e.g., triethylamine or NaOH in DCM/DMF) .

- Step 2 : Functionalization of the thiophene moiety, such as introducing the 3-methylthiophen-2-yl group via nucleophilic substitution or coupling reactions .

- Critical Parameters : Solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature (0–25°C to minimize side reactions), and stoichiometric control of sulfonyl chloride .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., isobutoxy protons at δ 1.0–1.2 ppm; thiophene protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected [M+H]+ ~423 g/mol) and detect impurities .

- X-ray Crystallography : For absolute configuration determination using SHELX software (e.g., SHELXL for refinement) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the final sulfonamide coupling step?

- Methodological Answer :

- Controlled Basicity : Use weaker bases (e.g., pyridine) to reduce premature hydrolysis of the sulfonyl chloride intermediate .

- Solvent Screening : Test mixed solvents (e.g., DCM:THF 3:1) to balance solubility and reactivity .

- Temperature Gradients : Gradual warming from 0°C to RT post-initial coupling improves reaction completion without by-product formation .

- Example Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DCM, 0°C → RT | 78 | 95 |

| DMF, RT | 62 | 88 |

| THF, -10°C | 45 | 82 |

Q. How to resolve contradictions in biological activity data across different assay models?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays) to confirm target specificity .

- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives from rapid degradation .

- Structural Analog Comparison : Compare activity of analogs (e.g., replacing 3-methylthiophene with furan) to identify pharmacophore contributions .

Q. What strategies enable structure-activity relationship (SAR) studies for this sulfonamide derivative?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations in the sulfonamide (e.g., 4-ethoxy vs. 4-isobutoxy) and thiophene (e.g., 3-methyl vs. 5-acetyl) groups .

- Pharmacokinetic Profiling : Measure logP (e.g., using shake-flask method) to correlate lipophilicity with membrane permeability .

- Data Integration : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.